

# Application Notes and Protocols for Cell Migration and Invasion Assays with Ligritinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Ligritinib |           |  |  |
| Cat. No.:            | B15579023  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ligritinib** is a potent and orally active inhibitor of the AXL receptor tyrosine kinase.[1] The AXL signaling pathway is a critical driver of cancer progression, promoting cell survival, proliferation, and metastasis. Aberrant AXL activation is associated with increased cell migration and invasion, key processes in tumor dissemination and the formation of secondary tumors.[2] Consequently, inhibiting AXL activity with targeted therapies like **Ligritinib** presents a promising strategy to impede cancer metastasis.

These application notes provide detailed protocols for assessing the inhibitory effects of **Ligritinib** on cancer cell migration and invasion using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay. While specific quantitative data for **Ligritinib** is emerging, the provided data for Gilteritinib, another potent AXL inhibitor, serves as a strong proxy for the expected dose-dependent inhibition of these processes.[2][3]

# Mechanism of Action: AXL Signaling in Cell Migration

The AXL receptor tyrosine kinase, upon activation by its ligand Gas6, initiates a signaling cascade that promotes the cytoskeletal rearrangements and cellular motility required for



migration and invasion. Key downstream pathways include the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and the expression of genes involved in cell movement.[2] **Ligritinib**, by inhibiting the kinase activity of AXL, blocks these downstream signals, thereby impeding the migratory and invasive capabilities of cancer cells.[1]



Click to download full resolution via product page

Caption: AXL signaling pathway and the inhibitory action of **Ligritinib**.



## **Quantitative Data Summary**

The following tables summarize the expected dose-dependent inhibitory effects of an AXL inhibitor on cell migration and invasion, based on published data for Gilteritinib. Similar outcomes are anticipated when testing **Ligritinib**.

Table 1: Inhibition of Cancer Cell Migration by an AXL Inhibitor (Wound Healing Assay)

| Cell Line        | Treatment<br>Concentration (µM) | Wound Closure (% of Control) | Statistical<br>Significance |
|------------------|---------------------------------|------------------------------|-----------------------------|
| PC3 (Prostate)   | 1                               | ~75%                         | p < 0.05                    |
| PC3 (Prostate)   | 5                               | ~40%                         | p < 0.01                    |
| DU145 (Prostate) | 1                               | ~80%                         | p < 0.05                    |
| DU145 (Prostate) | 5                               | ~50%                         | p < 0.01                    |

Data is representative of expected results based on studies with the AXL inhibitor Gilteritinib.[4]

Table 2: Inhibition of Cancer Cell Invasion by an AXL Inhibitor (Transwell Assay)

| Cell Line           | Treatment<br>Concentration (µM) | Invasion (% of<br>Control) | Statistical<br>Significance |
|---------------------|---------------------------------|----------------------------|-----------------------------|
| KYSE30 (Esophageal) | 0.5                             | ~60%                       | p < 0.01                    |
| KYSE30 (Esophageal) | 1                               | ~30%                       | **p < 0.001                 |
| A2780 (Ovarian)     | 0.5                             | ~55%                       | p < 0.01                    |
| A2780 (Ovarian)     | 1                               | ~25%                       | p < 0.001                   |
| HGC-27 (Gastric)    | 0.5                             | ~65%                       | *p < 0.01                   |
| HGC-27 (Gastric)    | 1                               | ~35%                       | p < 0.001                   |

Data is representative of expected results based on studies with the AXL inhibitor Gilteritinib.[2]



# Experimental Protocols Wound Healing (Scratch) Assay

This assay measures two-dimensional cell migration.



Click to download full resolution via product page

Caption: Workflow for the Wound Healing (Scratch) Assay.

#### Materials:

- Cancer cell line of interest
- Ligritinib (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium
- Serum-free cell culture medium
- Phosphate-buffered saline (PBS)
- 24-well tissue culture plates
- Sterile 200 μL pipette tips
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)

### Procedure:

 Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.



- Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
- Creating the Scratch: Using a sterile 200  $\mu$ L pipette tip, make a straight scratch across the center of the cell monolayer.
- Washing: Gently wash the wells twice with PBS to remove detached cells.
- Treatment: Add fresh serum-free or low-serum medium containing various concentrations of Ligritinib (and a vehicle control, e.g., DMSO) to the respective wells.
- Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x).
- Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control well is nearly closed.
- Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area for each condition.

## **Transwell Invasion Assay**

This assay assesses the ability of cells to migrate through a basement membrane matrix, mimicking in vivo invasion.



Click to download full resolution via product page

Caption: Workflow for the Transwell Invasion Assay.

Materials:



- · Cancer cell line of interest
- **Ligritinib** (dissolved in a suitable solvent, e.g., DMSO)
- Transwell inserts (typically 8 μm pore size) for 24-well plates
- Matrigel basement membrane matrix
- Serum-free cell culture medium
- Complete cell culture medium (as a chemoattractant)
- Cotton swabs
- Methanol (for fixation)
- Crystal violet stain (or other suitable stain)
- Inverted microscope with a camera
- Image analysis software

#### Procedure:

- Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat
  the upper surface of the transwell inserts. Incubate at 37°C for at least 1 hour to allow the
  Matrigel to solidify.
- Cell Preparation: Harvest and resuspend cells in serum-free medium containing the desired concentrations of **Ligritinib** (and a vehicle control).
- Cell Seeding: Add the cell suspension to the upper chamber of the coated transwell inserts.
- Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
- Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours, depending on the cell type's invasive potential.



- Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use
  a cotton swab to gently wipe away the non-invading cells and the Matrigel from the upper
  surface of the membrane.
- Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10-20 minutes. Stain the cells with crystal violet for 15-30 minutes.
- Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells on the underside of the membrane using an inverted microscope.
- Quantification: Count the number of invaded cells in several random fields of view for each insert. Calculate the average number of invaded cells per field and normalize to the control group.

## Conclusion

The protocols outlined in these application notes provide robust methods for evaluating the efficacy of **Ligritinib** in inhibiting cancer cell migration and invasion. By targeting the AXL receptor tyrosine kinase, **Ligritinib** is expected to show significant, dose-dependent antimetastatic effects in preclinical models. The provided data on a similar AXL inhibitor, Gilteritinib, offers a quantitative framework for the anticipated results. These assays are crucial tools for researchers and drug development professionals in characterizing the anti-cancer properties of **Ligritinib** and other AXL inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Migration and Invasion Assays with Ligritinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579023#cell-migration-and-invasion-assays-with-ligritinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com